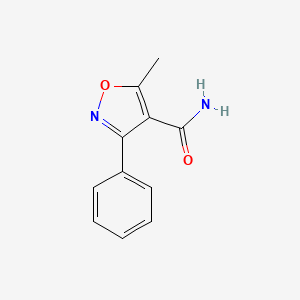

5-Methyl-3-phenylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-3-phenylisoxazole-4-carboxamide is a compound that has been used in the preparation of intermediates for the synthesis of penicillin . It has also been used for acylation during solid support synthesis of the isoxazolopyridone derivatives .

Synthesis Analysis

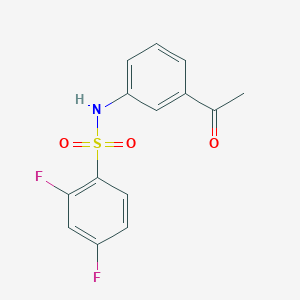

The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . This process was used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis

The molecular formula of 5-Methyl-3-phenylisoxazole-4-carboxamide is C11H9NO3 . Its molecular weight is 203.19 . The InChI key for this compound is PENHKTNQUJMHIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The melting point of 5-Methyl-3-phenylisoxazole-4-carboxamide is 192-194 °C (lit.) . The SMILES string for this compound is Cc1onc (-c2ccccc2)c1C (O)=O .科学的研究の応用

DNA Interaction and Modification

5-Methyl-3-phenylisoxazole-4-carboxamide, through its derivatives, has been investigated for its interactions with DNA. For instance, studies have shown that certain derivatives, such as 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, rapidly hydrolyze in the presence of DNA, leading to changes in DNA properties and function. These changes include an increased acid-soluble radioactivity and accelerated DNA degradation in cell cultures. The derivative also induced repair synthesis of DNA while inhibiting semi-conservative replication, indicating its potential role in DNA modification and repair mechanisms (Mizuno & Decker, 1976).

Synthesis and Chemistry

The synthesis and chemical properties of 5-Methyl-3-phenylisoxazole-4-carboxamide derivatives have been a subject of research. For example, studies have focused on the synthesis of imidazotetrazines, a class of compounds including derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide. These derivatives have shown potential as broad-spectrum antitumor agents, indicating their importance in medicinal chemistry (Stevens et al., 1984).

Catalytic Applications in Organic Synthesis

The compound has been utilized in organic synthesis, particularly in palladium-catalyzed activation of C(sp3)-H bonds. A study demonstrated that derivatives like 5-methylisoxazole-3-carboxamide (MICA) can direct palladium-catalyzed activation of inert γ-C(sp3)-H bonds, facilitating the formation of non-natural amino acids. This finding suggests its utility in developing complex organic molecules (Pasunooti et al., 2015).

Photodynamic Therapy

Some derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide have been researched for their role in photodynamic therapy. For instance, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, a derivative, has shown increased lethality to certain cell lines in the presence of light, suggesting its potential use in therapies that involve light activation for treating diseases like cancer (Gerulath & Loo, 1972).

Spectroscopic Studies

Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide to understand their molecular structure and bonding features. These studies provide insights into the vibrational spectra and electronic properties of these compounds, which are crucial for their application in various fields (Shahidha et al., 2014).

Safety and Hazards

将来の方向性

The future directions for 5-Methyl-3-phenylisoxazole-4-carboxamide involve its potential use in the development of anticancer medications . The compound has shown potent to moderate activities against various cancer cell lines . A nano-emulgel strategy has been used to increase the potency of the compound against cancer cells . This suggests that a nano-formalized compound is a potential and promising anti-melanoma agent .

特性

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEABDMXHARUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenylisoxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)

![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2444157.png)